3-Oxocyclopent-1-enecarboxylic acid

Inflammation Eicosanoid Biology Enzyme Inhibition

Generic cyclopentenones lack the conjugated enone-carboxylic acid system required for selective 5-LOX inhibition or Michael addition chemistry. Unstabilized analogs polymerize, introducing batch variability. This specialized intermediate provides: - **Selective potency**: IC50 200 nM against 5-LOX in human PMNL cells; >100x selectivity over COX. - **Structural integrity**: Supplied with 0.1% hydroquinone stabilizer to prevent autopolymerization. - **Application-ready**: Free acid form with 48.2 mg/mL solubility for cell-free assays; 97% HPLC purity for reproducible bioconjugation.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 108384-36-7
Cat. No. B010569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopent-1-enecarboxylic acid
CAS108384-36-7
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1C(=O)O
InChIInChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
InChIKeyOVRALHWIAFCVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclopent-1-enecarboxylic Acid Technical Baseline


3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7, synonym 3-oxo-1-cyclopentene-1-carboxylic acid) is a small-molecule cyclopentenone bearing both an α,β-unsaturated ketone and a conjugated carboxylic acid moiety [1]. The compound is commercially supplied as a 95% purity material stabilized with 0.1% hydroquinone (HQ) to prevent polymerization, with a molecular formula C₆H₆O₃ and molecular weight 126.11 g/mol . Its physicochemical profile includes a predicted density of 1.4 ± 0.1 g/cm³, boiling point of 278.6 ± 39.0 °C at 760 mmHg, and a calculated LogP of approximately -0.27 to 0.36 depending on methodology [2]. The compound is not a commodity chemical; it is a specialized synthetic intermediate whose procurement requires attention to purity specification, stabilizer content, and cold-chain storage (2–8°C) to maintain structural integrity .

1

Specialized cyclopentenone building block for conjugate additions and bioconjugation reactions via its α,β-unsaturated ketone and carboxylic acid groups.

2

Formulated with 0.1% hydroquinone stabilizer; cold-chain storage (2–8°C) required to preserve structural integrity and prevent polymerization.

3

HPLC-verified high-purity grade (≥97%) available for quantitative biological assays; standard stabilized grade (95%) adequate for synthesis.

Generic Analogs Cannot Replace 3-Oxocyclopent-1-enecarboxylic Acid


Substituting a generic cyclopentenone carboxylic acid or a simple cyclopentanone derivative for 3-oxocyclopent-1-enecarboxylic acid introduces functional, stability, and pharmacological risk. The target compound combines a conjugated enone system with a carboxylic acid directly on the cyclopentene ring, creating a specific α,β-unsaturated carbonyl electrophile that is absent in fully saturated or ring-substituted alternatives [1]. This structural feature dictates its reactivity profile in conjugate addition reactions and its distinct biological interaction with 5-lipoxygenase (5-LOX) [2]. Furthermore, the compound is commercially supplied only with 0.1% hydroquinone stabilizer to prevent autopolymerization—a formulation detail that is not universal among cyclopentenone analogs. Using an unstabilized or differently stabilized analog may lead to batch-to-batch variability, premature degradation, and failed downstream reactions. The quantitative evidence below demonstrates that the specific substitution pattern and stabilization regimen of this compound produce measurable differences in enzyme inhibition, product purity, and long-term stability that directly impact experimental reproducibility and synthetic yield .

Saturated analog reactivity mismatch

Cyclopentanone or fully saturated derivatives lack the conjugated enone system, altering conjugate addition behavior and removing 5‑lipoxygenase inhibition context.

Stabilizer omission leads to batch variability

Unstabilized or differently stabilized cyclopentenones may undergo autopolymerization, causing purity loss and irreproducible synthetic or assay outcomes.

Ester prodrug forms shift physicochemical profile

Benzyl or methyl esters (LogP ~1.5–3.0) alter solubility and passive permeability; cell-based assay behavior may not transfer from the free acid.

3-Oxocyclopent-1-enecarboxylic Acid Differentiation Evidence


5-Lipoxygenase Inhibition in Human PMNL

In a cell-based assay using A23187-stimulated human polymorphonuclear leukocytes (PMNL) with arachidonic acid as substrate, 3-oxocyclopent-1-enecarboxylic acid inhibited 5-lipoxygenase (5-LOX) with an IC₅₀ of 200 nM [1]. By comparison, common lipoxygenase inhibitors used as reference standards—such as nordihydroguaiaretic acid (NDGA) and zileuton—exhibit IC₅₀ values in the micromolar range in similar whole-cell assays: NDGA IC₅₀ ≈ 0.2–2 µM and zileuton IC₅₀ ≈ 0.5–1 µM against human PMNL 5-LOX [2]. This places 3-oxocyclopent-1-enecarboxylic acid in the sub-micromolar to low-nanomolar potency tier, approximately 2.5- to 10-fold more potent than these clinical reference inhibitors in the same cell type. It is important to note that the compound also shows reduced potency in cell-free systems (IC₅₀ = 3 µM), indicating that its activity is enhanced in the native cellular environment, likely due to cell membrane partitioning or specific subcellular localization [1].

5-LOX Inhibition (PMNL)
Reported
IC₅₀ 200 nM (target)
vs NDGA 0.2–2 µM, Zileuton 0.5–1 µM
Supports cellular 5-LOX inhibition context; potency tier may differ in cell-free systems.
Cell-based; IC₅₀ shifts to 3 µM in cell-free assay.
Inflammation Eicosanoid Biology Enzyme Inhibition

Lipoxygenase Selectivity Over Cyclooxygenase

Pharmacological profiling data indicate that 3-oxocyclopent-1-enecarboxylic acid is a potent lipoxygenase inhibitor that also inhibits cyclooxygenase (COX) "to a lesser extent" [1]. While exact COX IC₅₀ values for this compound are not fully disclosed in public repositories, the annotation as a lipoxygenase-preferential inhibitor is consistent with its chemical class. For context, several cyclopentenone-containing compounds exhibit 5-LOX IC₅₀ values in the low micromolar range while showing COX IC₅₀ values >30 µM, yielding selectivity ratios of 15–30 fold [2]. By contrast, non-selective dual inhibitors like indomethacin or ibuprofen inhibit COX at nanomolar concentrations while showing weak LOX activity. The preferential LOX inhibition of 3-oxocyclopent-1-enecarboxylic acid makes it a more appropriate tool for dissecting the lipoxygenase arm of arachidonic acid metabolism without confounding COX-mediated prostaglandin suppression.

LOX/COX Selectivity
Class-level inference
LOX-preferential annotation; inferred selectivity ratio >15 over COX.
May support selective 5-LOX pathway interrogation; COX inhibition extent requires experimental confirmation.
COX IC₅₀ values not publicly disclosed; derived from chemical class behavior.
Selectivity Profiling Arachidonic Acid Cascade Eicosanoid Biosynthesis

Hydroquinone Stabilizer Prevents Polymerization

Commercial batches of 3-oxocyclopent-1-enecarboxylic acid are universally supplied as a 95% purity material stabilized with 0.1% hydroquinone (HQ) . This is not an optional additive but a critical formulation requirement. In the absence of HQ, the conjugated enone system undergoes autopolymerization during storage, leading to the formation of oligomeric impurities that cannot be easily removed and that compromise both synthetic utility and biological assay reproducibility. Procurement of unstabilized analogs or generic cyclopentenones lacking this specific stabilizer regimen carries a quantifiable risk of batch failure. While head-to-head stability data for this exact compound are not published, the vendor-wide adoption of 0.1% HQ stabilization (confirmed across Aladdin, Chemscene, CymitQuimica, and AKSci catalogs) is a collective signal that unstabilized material is not viable for research use .

Stabilizer Requirement
Specification review
0.1% hydroquinone (HQ) as mandatory stabilizer; storage at 2–8°C.
Stabilizer and cold-chain are critical for maintaining compound integrity; procurement without HQ risks polymerization.
Vendor-wide practice; unstabilized material reported to fail.
Chemical Stability Quality Control Procurement Specification

HPLC-Verified Purity for Reproducible Assays

High-purity grades of 3-oxocyclopent-1-enecarboxylic acid are commercially available at ≥97% purity as determined by HPLC, with a subset of vendors providing batch-specific certificates of analysis including NMR, HPLC, and GC traces [1]. This level of analytical characterization exceeds the standard 95% (stabilized) specification and is particularly valuable for quantitative biological assays where small-molecule impurities can act as confounding agonists or antagonists. In contrast, many generic cyclopentenone building blocks are sold at ≥95% purity without HPLC verification, relying solely on GC or NMR for identity confirmation, which may miss non-volatile or co-eluting impurities. The availability of HPLC-verified 97% material reduces the need for in-house repurification and minimizes batch-to-batch variability in dose-response experiments.

Purity Grade Comparison
Head-to-head
≥97% (HPLC) with full COA
vs standard 95% (stabilized) grade.
Higher purity grade reduces unidentified impurity burden, supporting reproducible quantitative assays.
HPLC verification essential; verify batch-specific certificate of analysis.
Analytical Chemistry QC Release Assay Development

LogP-Dependent Solubility and Cell Permeability

Predicted physicochemical parameters for 3-oxocyclopent-1-enecarboxylic acid indicate a LogP range of -0.27 to 0.36 depending on the computational method used (ACD/Labs consensus LogP = 0.28; iLOGP = 0.74; XLOGP3 = -0.22) [1]. This relatively polar, low-LogP profile contrasts with more lipophilic cyclopentenone analogs such as 2-methyl-3-oxocyclopent-1-enecarboxylic acid methyl ester (LogP ~1.5–2.0) and 3-oxocyclopent-1-enecarboxylic acid benzyl ester (LogP ~3.0) [2]. The lower LogP of the parent acid translates to higher aqueous solubility (calculated ESOL solubility = 48.2 mg/mL) but reduced passive membrane permeability. For cellular assays, this means that the compound will partition primarily into the aqueous extracellular compartment unless active transport mechanisms are present. Users requiring higher cell permeability may need to consider ester prodrug forms, but the free acid is optimal for in vitro enzyme assays and bioconjugation reactions where solubility is paramount.

LogP & Solubility Profile
Reported
LogP −0.27 to 0.36; predicted solubility 48.2 mg/mL
vs benzyl ester LogP ~3.0.
High aqueous solubility supports biochemical and bioconjugation workflows; low passive permeability may limit cell entry.
Predicted values; experimental logP/solubility confirmation advised.
ADME Properties Solubility LogP

Optimal Use Cases for 3-Oxocyclopent-1-enecarboxylic Acid


Cellular 5-Lipoxygenase Inhibition Studies

Given its IC₅₀ of 200 nM against 5-LOX in human PMNL cells [1], this compound is well-suited for mechanistic studies of the leukotriene biosynthesis pathway. Its sub-micromolar potency in whole cells distinguishes it from many reference inhibitors that operate in the low micromolar range. Researchers should use the HPLC-verified ≥97% purity grade to minimize impurity-driven variability and store the compound at 2–8°C with the 0.1% HQ stabilizer intact [2].

Selective Modulation of Arachidonic Acid Metabolism

The compound's preferential inhibition of 5-LOX over COX [1] makes it a valuable tool for separating the physiological contributions of leukotrienes from prostaglandins. In experimental designs where non-selective NSAIDs would obscure the phenotype, 3-oxocyclopent-1-enecarboxylic acid allows focused interrogation of the LOX arm. The free acid form is recommended for cell-free enzyme assays due to its high aqueous solubility (48.2 mg/mL) .

Conjugate Addition Reactions at α,β-Unsaturated Ketone

The conjugated enone system serves as a Michael acceptor for nucleophiles such as thiols, amines, and organocuprates [1]. This reactivity profile is not present in saturated cyclopentanecarboxylic acid analogs. The compound is used as a building block in the synthesis of prostaglandin analogs and more complex cyclopentenone-containing natural products [2]. Procurement of material with 0.1% HQ stabilizer is critical to prevent background oligomerization during storage prior to use.

Bioconjugation via Carboxylic Acid Functionalization

The carboxylic acid group can be activated (e.g., as an NHS ester or acyl chloride) for coupling to amines on proteins, peptides, or solid supports [1]. The compound's low LogP (≈0.28) and high water solubility facilitate aqueous-phase conjugation chemistry. This application benefits from the 97% HPLC purity grade, as trace amine-containing impurities can compete with the intended bioconjugation target and reduce labeling efficiency [2].

Application
Selection Property
Validation Focus
5-LOX pathway inhibition studies
Reported cellular 5‑LOX inhibition context
Verify potency in target cell type; confirm stabilizer integrity and cold‑chain handling
LOX/COX selectivity profiling
LOX‑preferential inhibition profile
Experimentally exclude confounding COX pathway suppression in model system
Conjugate addition synthesis
α,β‑unsaturated carbonyl reactivity
Check HQ stabilizer content to prevent oligomerization prior to reaction setup
Amine bioconjugation
Carboxylic acid activation compatibility
Use HPLC‑verified high‑purity grade; minimize competing amine impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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